(Carboxycyclopentadienyl)cyclopentadienyliron

Description

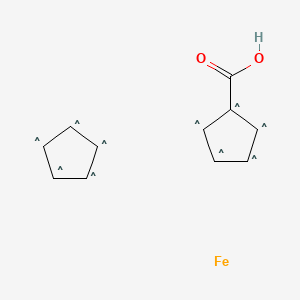

(Carboxycyclopentadienyl)cyclopentadienyliron, also known as ferrocenecarboxylic acid (CAS 1271-42-7), is a metallocene derivative with the molecular formula C₁₁H₁₀FeO₂. Structurally, it consists of two cyclopentadienyl (Cp) rings sandwiching an iron atom, with one Cp ring substituted by a carboxylic acid (-COOH) group . This functionalization enhances its electrophilicity and reactivity compared to unsubstituted ferrocene (Cp₂Fe), making it valuable in organic synthesis, polymer chemistry, and biomedical applications (e.g., as a precursor for anti-inflammatory or anticancer agents) .

Synthesis typically involves Friedel-Crafts acylation of ferrocene followed by oxidation to introduce the carboxylic acid group. Its electrochemical properties, such as reversible Fe²⁺/Fe³⁺ redox behavior, are modulated by the electron-withdrawing carboxy group, which also promotes nucleophilic substitution reactions at the coordinated arene .

Properties

InChI |

InChI=1S/C6H5O2.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H,(H,7,8);1-5H; | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUJLGCHOGQEAED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)C(=O)O.[Fe] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FeO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is widely used in electrochemistry as a redox probe and mediator in electrocatalytic reactions. It is also used in peptide chain modifications due to its redox properties. Biology: In biological research, it is used as a probe to study redox processes in cells and tissues. Medicine: Industry: It is used in the development of sensors, catalysts, and materials with specific electronic properties.

Mechanism of Action

The compound exerts its effects primarily through its redox properties. The iron center can undergo reversible oxidation and reduction, which makes it useful in various redox reactions. The carboxylic acid group can interact with biological molecules, allowing the compound to be used in biological and medical applications.

Molecular Targets and Pathways:

Redox Reactions: The iron center interacts with electron donors and acceptors.

Biological Interactions: The carboxylic acid group can bind to proteins and other biomolecules.

Comparison with Similar Compounds

Structural and Electronic Differences

The carboxy group in ferrocenecarboxylic acid significantly reduces electron density on the Cp ring compared to acetylferrocene or unsubstituted ferrocene, enabling electrophilic aromatic substitution and coordination to transition metals . In contrast, [CpFe(CO)₂]₂ exhibits a stronger ligand field due to CO, favoring catalytic applications in C–H functionalization .

Thermal and Optical Properties

- Thermal Stability :

- Optical Properties: Ferrocenecarboxylic acid-terminated nanoparticles absorb at 300–450 nm, distinct from halide-terminated analogs (500–850 nm) . Acetylferrocene shows strong absorbance at 450 nm (π→π* transitions), while cationic CpFe arene complexes exhibit bathochromic shifts due to extended conjugation .

Biological Activity

(Carboxycyclopentadienyl)cyclopentadienyliron, also known as ferrocenecarboxylic acid (FMCA), is an organometallic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which consists of a cyclopentadienyl ring coordinated to an iron center, along with a carboxylic acid functional group. This article explores the biological activity of FMCA, focusing on its mechanisms of action, cytotoxicity, and applications in biomedical research.

- Molecular Formula : CHFeO

- Molecular Weight : 230.04 g/mol

- CAS Number : 1271-42-7

- Melting Point : 210°C

- Appearance : Yellow-gold to red-brown powder

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The carboxylic acid group can facilitate electron transfer processes, making it a suitable mediator in redox reactions, which are crucial for various biochemical pathways .

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of FMCA against different cancer cell lines. Notably, research indicates that FMCA exhibits significant activity against colorectal and triple-negative breast cancer cells. The following table summarizes the IC values observed in various studies:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 5.4 | Induction of apoptosis |

| SW480 (Colorectal Cancer) | 4.8 | Inhibition of cell proliferation |

| NCM460 (Normal Colon Cells) | >20 | Selective toxicity towards cancer cells |

These findings suggest that FMCA not only inhibits cancer cell growth but also shows selectivity towards malignant cells over normal cells .

Case Studies

-

Colorectal Cancer Study :

A study conducted on the SW480 cell line revealed that FMCA induces apoptosis through the activation of caspases and disruption of the actin cytoskeleton. The selectivity index was calculated to assess the relative toxicity towards normal versus cancer cells, indicating a promising therapeutic window for further development . -

Breast Cancer Research :

In another investigation involving MDA-MB-231 cells, FMCA was found to significantly inhibit colony formation and induce programmed cell death. The study highlighted the potential of FMCA as a lead compound in the development of new anticancer agents targeting aggressive breast cancers .

Applications in Biomedical Research

The unique properties of this compound make it a valuable compound in various biomedical applications:

- Electron Transfer Mediator : Its ability to facilitate electron transfer has been utilized in biosensors for glucose measurement, enhancing sensitivity and specificity .

- Drug Development : Given its cytotoxic properties against cancer cells, FMCA is being explored as a scaffold for designing novel anticancer drugs targeting specific molecular pathways involved in tumorigenesis .

Preparation Methods

Reaction Conditions and Procedure

Aqueous sodium hypochlorite (NaOCl, 8% w/v) serves as the primary oxidizing agent. In a typical procedure:

-

Substrate Preparation : 1,1′-Diacetylferrocene (5.37 g, 20 mmol) is dissolved in 100 mL of NaOCl solution.

-

Temperature Control : The reaction mixture is maintained at 317–320 K (44–47°C) under continuous stirring.

-

Stoichiometric Additions : Three incremental additions of NaOCl (25 mL each) are made at 2-hour intervals to ensure complete oxidation.

-

Acidification : After 8 hours, the mixture is filtered and acidified to pH 1.1 using 10% hydrochloric acid, precipitating the dicarboxylic acid product.

The overall reaction is summarized as:

Alternative Synthetic Routes

While the oxidation of diacetylferrocene remains the most direct method, alternative strategies have been explored for specialized applications:

Carboxylation of Ferrocene Derivatives

Direct carboxylation of ferrocene or its monosubstituted analogs presents significant challenges due to the inertness of the Cp rings. However, preliminary studies suggest that transition metal-catalyzed C–H activation could enable regioselective carboxylation. For instance, palladium-catalyzed reactions with CO₂ under high pressure (5–10 atm) have been proposed, though no experimental validation exists in the provided sources.

Crystallographic Analysis and Structural Insights

X-ray diffraction studies of this compound derivatives reveal critical conformational details:

Table 1: Crystallographic Parameters for Selected Derivatives

| Derivative | Conformation | Space Group | Unit Cell Dimensions (Å) | Reference |

|---|---|---|---|---|

| 3-Aminopyridinium salt | trans | P2₁/c | a = 12.3, b = 10.5, c = 14.2 | |

| Potassium carboxylate | eclipsed | C2/c | a = 15.1, b = 8.9, c = 17.4 |

-

Conformational Flexibility : The Cp rings adopt trans-staggered or eclipsed configurations depending on counterions and crystallization conditions.

-

Hydrogen Bonding : Carboxylate groups engage in N–H⋯O and O–H⋯O interactions with ammonium or pyridinium counterions, influencing solubility and stability.

Applications and Derivatives

The carboxyl functionalities enable diverse downstream modifications:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (carboxycyclopentadienyl)cyclopentadienyliron, and what key reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves ligand substitution or carboxylation of cyclopentadienyliron precursors. Key parameters include solvent polarity (e.g., THF vs. dichloromethane), temperature control (to prevent ligand decomposition), and stoichiometric ratios of reactants. Purification via column chromatography or recrystallization should be validated using TLC or melting point analysis. Yield optimization can employ factorial design experiments to test interactions between variables like reaction time and catalyst loading .

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

- Methodological Answer :

- NMR : and NMR to resolve cyclopentadienyl ligand symmetry and carboxylate proton environments.

- IR : Confirm carboxylate C=O stretching frequencies (~1700 cm) and monitor ligand coordination shifts.

- X-ray crystallography : Resolve bond lengths and angles to verify iron-ligand coordination geometry. Cross-validate with computational models (e.g., DFT) to address discrepancies in crystallographic disorder .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to investigate the electronic structure and bonding interactions in (carboxycyclopententadienyl)cyclopentadienyliron?

- Methodological Answer :

- Model Setup : Use hybrid functionals (e.g., B3LYP) with basis sets like LANL2DZ for iron and 6-31G* for light atoms. Include solvent effects via COSMO or PCM models.

- Analysis : Calculate Mayer bond orders to quantify Fe–C bonding, and Natural Bond Orbital (NBO) analysis to assess donor-acceptor interactions. Compare frontier molecular orbitals (HOMO/LUMO) with experimental redox potentials from cyclic voltammetry .

Q. What strategies resolve contradictions in reported catalytic activities of this compound across different studies?

- Methodological Answer :

- Systematic Replication : Reproduce experiments under standardized conditions (e.g., inert atmosphere, identical substrate ratios).

- In-situ Characterization : Use techniques like EXAFS or UV-vis spectroscopy to monitor catalyst speciation during reactions.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers in literature data. Consider solvent impurities or ligand decomposition as confounding variables .

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of ligand substitution reactions in this compound?

- Methodological Answer :

- Experimental Design : Compare reaction rates using deuterated vs. protiated ligands (e.g., CD vs. CH) under pseudo-first-order conditions.

- Data Interpretation : A primary KIE () suggests bond-breaking in the rate-determining step (e.g., dissociative mechanism). Combine with Eyring analysis to extract activation parameters (, ) .

Data Analysis and Reporting Standards

Q. How should researchers address inconsistencies in crystallographic data for this compound derivatives?

- Methodological Answer :

- Refinement Protocols : Use software like SHELXL to model disorder, applying restraints for thermal parameters.

- Validation Tools : Check via PLATON for missed symmetry or CCDC databases for comparable structures.

- Reporting : Disclose and completeness values, and provide cif files for peer review .

Q. What statistical approaches are appropriate for optimizing reaction conditions in high-throughput screening of this compound catalysts?

- Methodological Answer :

- Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between variables (e.g., pressure, temperature).

- Machine Learning : Train algorithms on historical data to predict optimal conditions. Validate with leave-one-out cross-validation .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in air-sensitive reactions?

- Methodological Answer :

- Glovebox/Schlenk Techniques : Ensure inert atmosphere for synthesis and storage.

- Hazard Assessment : Review SDS for iron toxicity and carboxylate ligand reactivity. Conduct reactions in fume hoods with blast shields for exothermic steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.